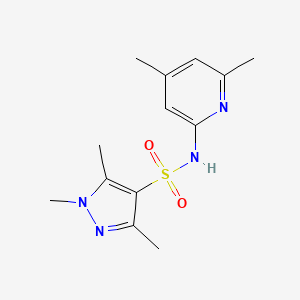
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as DMP or DMP-777, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 acts as an inhibitor of CAIX by binding to its active site and preventing its catalytic activity. CAIX inhibition leads to a decrease in extracellular pH, which in turn reduces tumor growth and metastasis. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 also inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-association, leading to a reduction in neurotoxicity.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been shown to have various biochemical and physiological effects, including its role as an inhibitor of CAIX and amyloid-beta peptide aggregation. Inhibition of CAIX leads to a decrease in tumor growth and metastasis, while inhibition of amyloid-beta peptide aggregation leads to a reduction in neurotoxicity. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has several advantages for lab experiments, including its ease of synthesis, stability, and specificity for CAIX and amyloid-beta peptide aggregation. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 research, including its optimization as a CAIX inhibitor for cancer therapy, its potential use as a therapeutic agent for Alzheimer's disease, and its development as a diagnostic tool for CAIX overexpression in cancer. Further studies are also needed to investigate its potential toxicity and optimize its pharmacokinetic properties for clinical use.
合成法
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with 1,3,5-trimethylpyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been extensively studied for its potential therapeutic applications, including its role as an inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer. CAIX inhibition has been shown to reduce tumor growth and metastasis in preclinical studies, making N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 a promising candidate for cancer therapy. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been studied for its potential role in treating neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-8-6-9(2)14-12(7-8)16-20(18,19)13-10(3)15-17(5)11(13)4/h6-7H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNKXNDZZWCFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
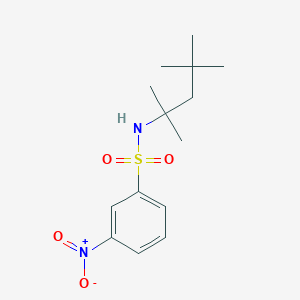
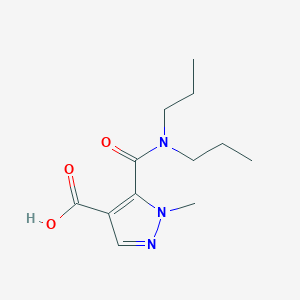
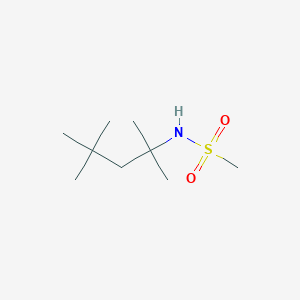
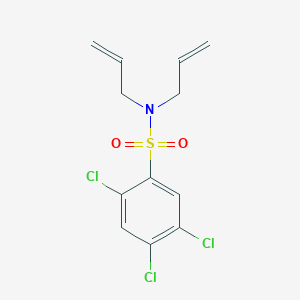

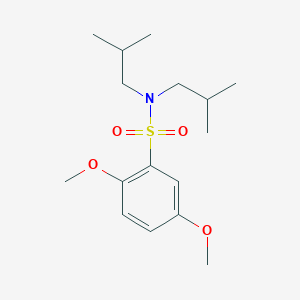
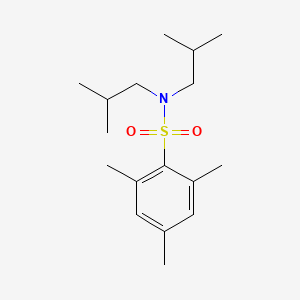



![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)